3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide

Description

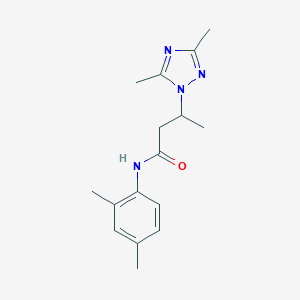

1.1. Structure and Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide The compound features a 1,2,4-triazole core substituted with methyl groups at positions 3 and 5, linked via a butanamide chain to a 2,4-dimethylphenyl moiety. For example, triazole derivatives are often synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitutions, as seen in the synthesis of ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (compound 3 in ). The amide bond formation likely involves coupling 3,5-dimethyl-1H-1,2,4-triazole with a butanoyl chloride intermediate, followed by reaction with 2,4-dimethylaniline. Structural confirmation would employ techniques like ¹H NMR, as demonstrated for compound (2) in , where key peaks for CH₂, NH₂, and aromatic protons were observed.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-10-6-7-15(11(2)8-10)18-16(21)9-12(3)20-14(5)17-13(4)19-20/h6-8,12H,9H2,1-5H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHYGYRNUKVRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=NC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Substitution Reactions: The triazole ring is then substituted with the desired alkyl or aryl groups using nucleophilic substitution reactions.

Amide Formation: The final step involves the formation of the amide bond between the triazole derivative and the butanamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the triazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide may have various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

- Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate () :

This compound shares a 1,2,4-triazole ring but differs in substituents. The phenylacetyl group at position 5 and ethoxycarbonyl group at position 3 contrast with the dimethyl groups on the target compound’s triazole. These structural differences influence reactivity: the ethoxycarbonyl group in compound (3) undergoes hydrolysis with hydrazine hydrate, whereas the methyl groups in the target compound may hinder such reactions, enhancing steric stability.

Benzamide Derivatives ()

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: While lacking a triazole, this benzamide derivative highlights the role of directing groups. Its N,O-bidentate group facilitates metal-catalyzed C–H functionalization.

Agrochemical Analogues ()

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :

Both compounds feature substituted benzamides, but etobenzanid’s dichlorophenyl group increases electronegativity and lipophilicity compared to the target’s dimethylphenyl group. This likely affects soil persistence and bioavailability in pesticidal applications. - Sulfentrazone (Triazolinone derivative): Sulfentrazone’s difluoromethyl-triazolinone core contrasts with the target’s dimethyl-triazole. Such differences in heterocycle electronic properties could alter herbicidal modes of action, such as inhibition of protoporphyrinogen oxidase (PPO) versus triazole-mediated enzyme disruption.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Functional Properties | Potential Applications |

|---|---|---|---|---|

| Target Compound | 1,2,4-Triazole | 3,5-dimethyl; 2,4-dimethylphenyl | Steric hindrance, hydrophobic | Agrochemistry, pharma |

| Ethyl 5-(2-(α-Phenylacetyl)phenyl)-triazole | 1,2,4-Triazole | Phenylacetyl, ethoxycarbonyl | Reactive to nucleophiles | Synthetic intermediate |

| N-(2-Hydroxy-1,1-dimethylethyl)-benzamide | Benzamide | Hydroxy-dimethylethyl | N,O-bidentate metal coordination | Catalysis, organic synthesis |

| Etobenzanid | Benzamide | 2,3-dichlorophenyl, ethoxymethoxy | High lipophilicity | Herbicide |

Biological Activity

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H20N4O

- Molecular Weight : 272.35 g/mol

The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi. Specifically, derivatives similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Inhibition observed |

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. For instance, studies have shown that certain triazole compounds can induce apoptosis in cancer cells. A notable finding is that related compounds demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests potential for this compound in cancer treatment.

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory effects. Compounds similar to the target molecule have been shown to reduce inflammation markers in vitro and in vivo models. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antimicrobial activity against clinically relevant strains. The results indicated that modifications in the phenyl ring significantly enhanced activity against Escherichia coli and Pseudomonas aeruginosa.

- Anticancer Screening : In another investigation, various substituted triazoles were screened against multiple cancer cell lines. The study found that the introduction of specific alkyl groups increased cytotoxicity and selectivity towards cancer cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.